6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
6,8-difluoro-1-(2-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3O/c1-29-20-10-6-5-9-19(20)28-23-16-11-15(24)12-18(25)22(16)26-13-17(23)21(27-28)14-7-3-2-4-8-14/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGCRBPYMXNHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like tetrahydrofuran, followed by N-alkylation, can yield the desired pyrazoloquinoline structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its potential as an antimicrobial agent. Research has shown that derivatives of pyrazoloquinoline compounds exhibit notable antibacterial and antifungal activities.
Case Studies
- Antibacterial Studies : A study evaluated several pyrazolo derivatives for their antimicrobial efficacy against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that compounds similar to 6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline demonstrated significant inhibition zones, suggesting their potential as antibacterial agents. Specifically, compounds with electron-withdrawing groups showed enhanced activity against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : The compound's derivatives were also tested against fungal strains such as Candida albicans and Penicillium chrysogenum. The findings revealed that certain modifications to the pyrazoloquinoline structure could lead to improved antifungal properties, indicating a promising avenue for developing antifungal medications .
Anticancer Research
The pyrazoloquinoline scaffold has been explored for anticancer applications due to its ability to interfere with cellular mechanisms involved in tumor growth.
Mechanistic Insights
Research indicates that compounds like this compound may induce apoptosis in cancer cells through various pathways. For instance, studies have shown that these compounds can inhibit key enzymes involved in cell proliferation and survival, leading to reduced tumor growth in vitro and in vivo models.
Synthetic Methodologies
The synthesis of this compound involves several chemical reactions that highlight its versatility in synthetic organic chemistry.
Synthesis Overview
The synthesis typically includes:
- Formation of Pyrazole Ring : The initial step involves the condensation of appropriate hydrazones with substituted phenyl compounds.
- Fluorination : The introduction of fluorine atoms at the 6 and 8 positions is achieved using selective fluorination techniques.
This synthetic pathway not only provides insights into the compound's structure but also allows for the development of various derivatives with tailored biological activities.
Mechanism of Action
The mechanism of action of 6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the structure enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline include other fluorinated quinolines and pyrazoloquinolines. These compounds share structural similarities but differ in their substitution patterns and functional groups. For example:
6-fluoroquinoline: A simpler fluorinated quinoline with fewer substituents.
Pyrazolo[3,4-b]quinoline: Another pyrazoloquinoline derivative with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6,8-Difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:
- Formation of Pyrazole Core : The initial step often involves the condensation of appropriate hydrazines with carbonyl compounds to form the pyrazole framework.
- Fluorination : Selective fluorination at the 6 and 8 positions can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
- Substitution Reactions : The introduction of the methoxyphenyl and phenyl groups can be performed through nucleophilic substitution or coupling reactions.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | TBD | Inhibition of iNOS and COX-2 |
Anticancer Potential
Another area of interest is the anticancer activity of pyrazolo[4,3-c]quinoline derivatives. Some studies have reported that these compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
Preliminary studies have suggested that certain pyrazolo[4,3-c]quinoline derivatives possess antimicrobial properties. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Case Studies
- Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of various pyrazolo[4,3-c]quinoline derivatives, including this compound. The results indicated a significant reduction in NO production with an IC50 value comparable to established anti-inflammatory drugs .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound against human cancer cell lines. Results showed a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .
Q & A
Advanced Research Question
- G-quadruplex recognition : Fluorescence titration assays with c-MYC promoter sequences measure binding affinity and selectivity. Competitive experiments using dsDNA or other G4 structures (e.g., telomeric repeats) validate specificity .
- Cannabinoid receptor targeting : Radioligand displacement assays (CB1/CB2) determine values. Structural constraints (e.g., adamantanylmethyl-3-oxo derivatives) enhance CB2 selectivity, as shown in murine colitis models .
What electrochemical methods enable efficient synthesis of pyrazolo[4,3-c]quinoline derivatives?
Basic Research Question
Electrochemical synthesis offers a green alternative by avoiding harsh reagents. Cyclic voltammetry optimizes redox potentials for quinoline ring closure. Controlled potential electrolysis (CPE) in aprotic solvents (e.g., DMF) facilitates annulation reactions with aldehydes, yielding fused pyrazoloquinolines in high purity .
How do substituents influence fluorescence properties or pharmacological activity?
Advanced Research Question
- Fluorescence : Electron-withdrawing groups (e.g., -F, -CF) enhance quantum yield and Stokes shift. Substituent position (e.g., 6,8-difluoro vs. 7-aryl) alters π-conjugation, as shown in λ shifts from 444 nm (methylphenyl) to 540 nm (methoxyphenyl) .
- Pharmacology : Fluorine atoms improve blood-brain barrier penetration, critical for CNS targets like γ-secretase in Alzheimer’s models . Methoxy groups at the 2-position increase metabolic stability compared to unsubstituted analogs .
What analytical challenges arise in quantifying trace impurities during synthesis?
Advanced Research Question
LC-MS/MS with high-resolution mass spectrometry identifies side products (e.g., dehalogenated byproducts or regioisomers). Isotopic labeling (e.g., -quinoline precursors) aids in tracking reaction pathways . Validation via spiked recovery experiments ensures method accuracy for impurities <0.1% .
How can conformational flexibility impact biological activity?
Advanced Research Question
Molecular dynamics simulations reveal that puckering in the pyrazoloquinoline ring (e.g., sofa vs. twist conformations) modulates receptor binding. For CB2 ligands, a planar quinoline core improves affinity, while flexible substituents (e.g., adamantanylmethyl) optimize hydrophobic interactions . X-ray data showing dihedral angles >50° between fused rings correlate with reduced activity .
What in vitro models validate anti-Alzheimer’s potential?
Advanced Research Question
- γ-Secretase inhibition : Cell-free assays using recombinant enzyme measure IC values. Follow-up in SH-SY5Y neuronal cells evaluates Aβ reduction .
- Neuroprotection : Primary neuron cultures treated with amyloid-β oligomers assess viability via MTT assays. Co-administration with the compound quantifies rescue effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
